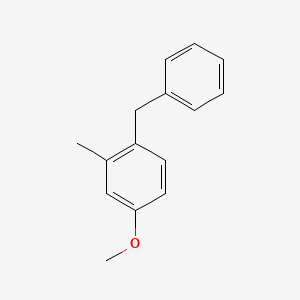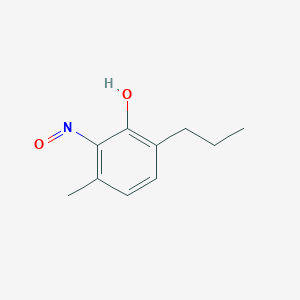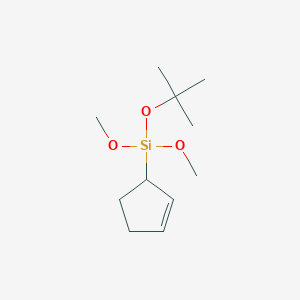![molecular formula C8H18O6 B14275855 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol CAS No. 156454-60-3](/img/structure/B14275855.png)
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional crystallization or distillation may be employed to separate and purify the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of resins, adhesives, and coatings due to its multifunctional hydroxyl groups.
Mecanismo De Acción
The mechanism by which 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxyl groups can form hydrogen bonds, interact with other molecules, and undergo chemical transformations. These interactions and transformations are crucial for its applications in different fields.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl-2-(hydroxymethyl)propanal: This compound has a similar structure but includes an aldehyde group.
2-[(3-Hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl]-2-(methoxymethyl)propane-1,3-diol: This compound has an additional methoxymethyl group.
Uniqueness
3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
156454-60-3 |
|---|---|
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O6/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7,9-13H,1-6H2 |
Clave InChI |
ISHCYDTTYAETJD-UHFFFAOYSA-N |
SMILES canónico |
C(C(COCC(CO)(CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)

![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


